N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide: is a complex organic compound featuring a benzothiazole moiety linked to a phenyl ring, which is further connected to a benzamide structure
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-13-16(5-4-7-18(13)24(26)27)20(25)22-15-11-9-14(10-12-15)21-23-17-6-2-3-8-19(17)28-21/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJFAHKJBRZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Step 1: Synthesis of 1,3-benzothiazol-2-ylphenylamine
Starting Materials: 2-aminobenzenethiol and 4-bromonitrobenzene.
Reaction Conditions: The reaction typically involves a nucleophilic substitution reaction where 2-aminobenzenethiol reacts with 4-bromonitrobenzene in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Product: 1,3-benzothiazol-2-ylphenylamine.
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Step 2: Formation of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Starting Materials: 1,3-benzothiazol-2-ylphenylamine and 2-methyl-3-nitrobenzoyl chloride.
Reaction Conditions: This step involves an acylation reaction where 1,3-benzothiazol-2-ylphenylamine reacts with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Product: this compound.
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Products: Oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones.
-
Reduction:
Reagents and Conditions: Reducing agents like sodium borohydride or catalytic hydrogenation.
Products: Reduction of the nitro group to an amine group.
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Substitution:
Reagents and Conditions: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Products: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology and Medicine:
Antimicrobial Activity: The benzothiazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anti-cancer Research: The compound’s structure allows it to interact with biological targets involved in cancer cell proliferation.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitrobenzamide moiety can undergo bioreduction to form reactive intermediates that can alkylate DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzamide ring (e.g., methyl vs. nitro groups) can significantly alter the compound’s reactivity and biological activity.
- Biological Activity: Compounds with nitro groups tend to have higher cytotoxicity due to their ability to form reactive intermediates, whereas those with methyl groups may have different pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
